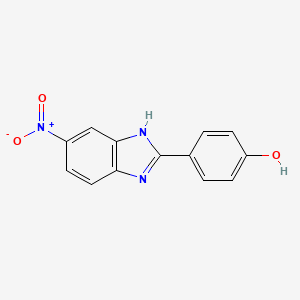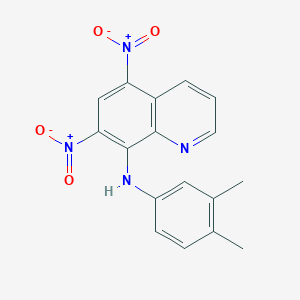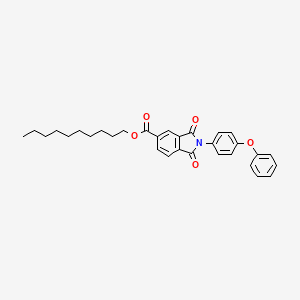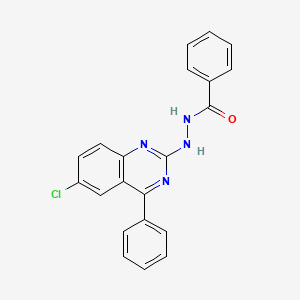![molecular formula C52H52N6O4S2 B11709073 6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(4-butoxifenil)-5-ciano-2-metil-N-fenilpiridina-3-carboxamida]-6,6'-(butano-1,4-diildisulfanediil) es un compuesto orgánico complejo con una fórmula molecular de C52H52N6O4S2. Este compuesto es notable por sus características estructurales únicas, que incluyen un enlace butano-1,4-diildisulfanediil y múltiples grupos funcionales, como ciano, butoxi y carboxamida. Estas características lo convierten en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
La síntesis de Bis[4-(4-butoxifenil)-5-ciano-2-metil-N-fenilpiridina-3-carboxamida]-6,6'-(butano-1,4-diildisulfanediil) implica múltiples pasos. Los materiales de partida suelen incluir butano-1,4-ditiol, 4-butoxibenzaldehído y varios derivados de piridina. La ruta sintética generalmente implica la formación de compuestos intermedios a través de reacciones como la sustitución nucleofílica y la condensación. El producto final se obtiene a través de procesos de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Este compuesto se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de aluminio y litio, lo que resulta en la formación de tioles o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos ciano o butoxi, lo que lleva a la formación de varios derivados.
Condensación: El compuesto puede participar en reacciones de condensación con aldehídos o cetonas para formar iminas u otros productos de condensación
Aplicaciones Científicas De Investigación
Bis[4-(4-butoxifenil)-5-ciano-2-metil-N-fenilpiridina-3-carboxamida]-6,6'-(butano-1,4-diildisulfanediil) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: La estructura única del compuesto le permite interactuar con varias moléculas biológicas, lo que lo hace útil en estudios bioquímicos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos
Mecanismo De Acción
El mecanismo de acción de Bis[4-(4-butoxifenil)-5-ciano-2-metil-N-fenilpiridina-3-carboxamida]-6,6'-(butano-1,4-diildisulfanediil) implica su interacción con objetivos moleculares como enzimas y receptores. Los múltiples grupos funcionales del compuesto le permiten formar enlaces de hidrógeno, interacciones hidrofóbicas y fuerzas de van der Waals con estos objetivos. Estas interacciones pueden modular la actividad de los objetivos, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
En comparación con compuestos similares, Bis[4-(4-butoxifenil)-5-ciano-2-metil-N-fenilpiridina-3-carboxamida]-6,6'-(butano-1,4-diildisulfanediil) destaca por su combinación única de grupos funcionales y características estructurales. Los compuestos similares incluyen:
4,4'-(butano-1,4-diil)bis(4-metil-1,2-dioxolano-3,5-diona): Este compuesto tiene un enlace butano-1,4-diil similar pero diferentes grupos funcionales.
3,3'-(butano-1,4-diil)bis(1-vinil-3-imidazolio) bis(trifluorometanosulfonil)imida: Este compuesto también presenta un enlace butano-1,4-diil, pero tiene grupos imidazolio en su lugar.
Propiedades
Fórmula molecular |
C52H52N6O4S2 |
|---|---|
Peso molecular |
889.1 g/mol |
Nombre IUPAC |
4-(4-butoxyphenyl)-6-[4-[4-(4-butoxyphenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylbutylsulfanyl]-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C52H52N6O4S2/c1-5-7-29-61-41-25-21-37(22-26-41)47-43(33-53)51(55-35(3)45(47)49(59)57-39-17-11-9-12-18-39)63-31-15-16-32-64-52-44(34-54)48(38-23-27-42(28-24-38)62-30-8-6-2)46(36(4)56-52)50(60)58-40-19-13-10-14-20-40/h9-14,17-28H,5-8,15-16,29-32H2,1-4H3,(H,57,59)(H,58,60) |
Clave InChI |
KMQVBOPSDNQOGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C(=O)NC3=CC=CC=C3)C)SCCCCSC4=NC(=C(C(=C4C#N)C5=CC=C(C=C5)OCCCC)C(=O)NC6=CC=CC=C6)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)

![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)

![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709086.png)
